molecular formula C12H11N3O4 B2795866 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid CAS No. 1856043-05-4

1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B2795866
CAS No.: 1856043-05-4
M. Wt: 261.237
InChI Key: LBYUMAPHWQXSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common method starts with the nitration of 2-methylbenzyl chloride to introduce the nitro group This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid precursors

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride (AlCl3).

    Esterification: Alcohols, sulfuric acid (H2SO4) as a catalyst.

Major Products:

    Reduction: 1-(2-Methylbenzyl)-3-amino-1H-pyrazole-4-carboxylic acid.

    Substitution: Various substituted benzyl derivatives.

    Esterification: 1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate esters.

Scientific Research Applications

1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid: Lacks the methyl group on the benzyl ring, which may affect its reactivity and biological activity.

    1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: Contains a chlorine substituent instead of a methyl group, potentially altering its chemical properties and applications.

    1-(2-Methylbenzyl)-3-amino-1H-pyrazole-4-carboxylic acid:

Uniqueness: 1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methylbenzyl group enhances its lipophilicity, while the nitro and carboxylic acid groups provide versatile sites for chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3-nitropyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-8-4-2-3-5-9(8)6-14-7-10(12(16)17)11(13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYUMAPHWQXSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.